rel-((2R,5S)-1,4-Dioxane-2,5-diyl)dimethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine is a chemical compound with a unique structure that includes a dioxane ring and an aminomethyl group
Vorbereitungsmethoden
The synthesis of [(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine typically involves the use of specific starting materials and reaction conditions. One common synthetic route includes the reaction of a dioxane derivative with an aminomethylating agent under controlled conditions. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.
Analyse Chemischer Reaktionen
[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in substitution reactions with electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like methanol or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of [(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The dioxane ring provides structural stability and can participate in various chemical interactions.
Vergleich Mit ähnlichen Verbindungen
[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine can be compared with other similar compounds, such as:
[(2R,5S)-5-(aminomethyl)tetrahydrofuran-2-yl]methanol: This compound has a similar structure but with a tetrahydrofuran ring instead of a dioxane ring.
[(2R,5S)-5-(aminomethyl)oxolan-2-yl]methanol: Another similar compound with an oxolan ring.
The uniqueness of [(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H14N2O2 |
---|---|
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
[(2S,5R)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine |
InChI |
InChI=1S/C6H14N2O2/c7-1-5-3-10-6(2-8)4-9-5/h5-6H,1-4,7-8H2/t5-,6+ |
InChI-Schlüssel |
RXRXRIABMAOTMT-OLQVQODUSA-N |
Isomerische SMILES |
C1[C@@H](OC[C@H](O1)CN)CN |
Kanonische SMILES |
C1C(OCC(O1)CN)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.